(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine
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Overview
Description
(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a thiazole ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position, with a methanamine group attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-5-phenylthiazole with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for potential therapeutic uses, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
- (2-Phenyl-1,3-thiazol-5-yl)methanamine
- (4-Methyl-1,3-thiazol-5-yl)ethanamine
Uniqueness
(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups at specific positions on the thiazole ring influences its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H12N2S |
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Molecular Weight |
204.29 g/mol |
IUPAC Name |
(4-methyl-5-phenyl-1,3-thiazol-2-yl)methanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-11(14-10(7-12)13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
InChI Key |
FRSNRGFDBLBHOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)C2=CC=CC=C2 |
Origin of Product |
United States |
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